4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of an indole moiety into the quinazolinone structure further enhances its biological properties, making it a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate.
Hydrazine Hydrate Reaction: The ethyl ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives .
Scientific Research Applications
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)-.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-chloro-4(3H)-quinazolinone are structurally related to the quinazolinone core.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- lies in its combined quinazolinone and indole structures, which confer enhanced biological activity and specificity. This dual functionality makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
88514-38-9 |
---|---|
Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[(2-phenyl-1H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O/c27-23-18-11-5-6-12-20(18)24-15-26(23)14-19-17-10-4-7-13-21(17)25-22(19)16-8-2-1-3-9-16/h1-13,15,25H,14H2 |
InChI Key |
AKXBJONELMAREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.